molecular formula C14H13ClN2 B1213541 2-(Methylamino)-5-chlorobenzophenone imine CAS No. 5606-40-6

2-(Methylamino)-5-chlorobenzophenone imine

Cat. No. B1213541
CAS RN: 5606-40-6
M. Wt: 244.72 g/mol
InChI Key: YIBUYDHSWMGPBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-(Methylamino)-5-chlorobenzophenone imine forms in a mixture of ethanol and sodium hydroxide, with its formation increasing with the concentration of NaOH. This compound, along with 2-(methylamino)-5-chlorobenzophenone, is produced through the decomposition of an intermediate product formed during the hydrolysis process. The synthesis involves complex reactions indicative of the intricate balance of conditions required to produce this compound (Yang et al., 1996).

Scientific Research Applications

Crystal Growth and Characterization

The growth and characterization of 2-(methylamino)-5-chlorobenzophenone imine crystals have been extensively studied. For instance, T. Suthan and colleagues (2011) demonstrated the successful growth of these crystals using the modified vertical Bridgman technique. Their research highlighted the crystal's potential applications due to its remarkable properties, including high crystalline perfection, optical transparency, and significant dielectric and mechanical properties. These characteristics suggest its applicability in photonic and electronic devices (T. Suthan et al., 2011).

Optical Properties and Photonics Applications

The vibrational spectral analysis and three-photon absorption properties of 2-(methylamino)-5-chlorobenzophenone have been studied, revealing its potential in photonic applications. D. Sajan and colleagues (2013) conducted a detailed study on its optical limiting behavior, indicating its suitability for use in photonic devices, such as optical limiters, due to effective three-photon absorption (D. Sajan et al., 2013).

Catalysis and Material Science

In material science, the compound's derivatives have been utilized to develop novel materials with unique properties. A. Lehtonen and R. Sillanpää (2004) explored tungsten(VI) complexes with aminobis(phenolato) [O,N,O] donor ligands, showcasing potential applications in catalysis and material science. These complexes, derived from interactions with 2-(methylamino)-5-chlorobenzophenone imine, demonstrated promising catalytic activity in ring-opening metathesis polymerization of norbornene, suggesting their utility in producing novel polymeric materials (A. Lehtonen & R. Sillanpää, 2004).

Anticancer Activity and Drug Design

The compound and its derivatives have been evaluated for their anticancer activity, highlighting the versatility of its applications in medical research. Noor Uddin and colleagues (2020) synthesized Schiff bases from 2-(methylamino)-5-chlorobenzophenone imine and assessed their cytotoxicity against cancer cell lines. Their findings suggest that these compounds exhibit significant anticancer activity, indicating their potential in drug design and development for cancer treatment (Noor Uddin et al., 2020).

Mechanism of Action

The mechanism of imine formation involves the addition of a primary amine to an aldehyde or ketone, followed by the elimination of a molecule of water . This process is acid-catalyzed and reversible .

Future Directions

Recent studies have demonstrated the discovery and structural characterization of a number of stereoselective imine reductase enzymes . These enzymes have been engineered to produce chiral amines with high enantioselectivity . This research highlights the potential for future developments in the field of imine chemistry .

properties

IUPAC Name

2-(benzenecarboximidoyl)-4-chloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10/h2-9,16-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBUYDHSWMGPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(=N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971434
Record name 4-Chloro-2-[imino(phenyl)methyl]-N-methylaniline
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URL https://comptox.epa.gov/dashboard/DTXSID10971434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-5-chlorobenzophenone imine

CAS RN

5606-40-6
Record name 4-Chloro-2-(iminophenylmethyl)-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5606-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylamino)-5-chlorobenzophenone imine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005606406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-[imino(phenyl)methyl]-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 41.1 g (0.15 mole) of N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide, 90 ml methanol, 90 g anhydrous ammonia, and 0.5 g zinc chloride was heated in a sealed 360 ml Hastelloy® tube at 150° for 15 hr. and then cooled and vented. The solid portion of the residue was collected on a filter and recrystallized from methanol to give 27.8 g (76%) of 5-chloro-2-methylaminobenzophenone imine as long yellow needles: mp 93°-95°; 1H nmr (CDCl3) δ 2.92 ppm (d, J = 5.5 Hz, 3H), 6.65 ppm (d, J = 9 Hz, 1H) 7.4 ppm (m, 7H) and 9.4 ppm (broad, 2NH).
Name
N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide
Quantity
41.1 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
Hastelloy
Quantity
360 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-(methylamino)-5-chlorobenzophenone imine formed during the alkaline hydrolysis of diazepam?

A1: Research indicates that 2-(methylamino)-5-chlorobenzophenone imine (2) is not a direct product of diazepam hydrolysis. Instead, it forms through a multi-step mechanism under alkaline conditions [, ]:

  1. Formation of 2 and 3: This unstable intermediate decomposes into two main products: 2-(methylamino)-5-chlorobenzophenone imine (2) and 2-(methylamino)-5-chlorobenzophenone (3). The ratio of these products is influenced by the concentration of NaOH, with higher concentrations favoring the formation of 2 [].

Q2: How was 2-(methylamino)-5-chlorobenzophenone imine characterized in the study?

A2: As a previously unreported derivative of diazepam, 2-(methylamino)-5-chlorobenzophenone imine's (2) structure was confirmed through multiple analytical techniques []:

    1. Stewart JT, et al. 2-(methylamino)-5-chlorobenzophenone imine: a novel product formed in base-catalyzed hydrolysis of diazepam. J Pharm Sci. 1996 Jun;85(6):745-8.
    2. Yang SK, et al. Mechanism of Alkaline Hydrolysis of Diazepam. AAPS PharmSciTech. 2000 Jun 1;1(2):14.

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